2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol
Description
2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol is a Schiff base derivative characterized by a methoxyphenol core substituted with a brominated pyridinylamino-methyl group. This compound belongs to a class of ligands widely studied for their coordination chemistry and biological activities.
Properties
IUPAC Name |
2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-6-11(15)8-17-14(9)16-7-10-4-3-5-12(19-2)13(10)18/h3-6,8,18H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZOEADNWAFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C(=CC=C2)OC)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol typically involves multiple steps, starting with the bromination of 3-methyl-2-pyridine. The brominated pyridine is then reacted with formaldehyde and 6-methoxyphenol under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol exhibit anticancer properties. For instance, studies have shown that derivatives with brominated pyridine rings can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro, suggesting a possible therapeutic role in oncology .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and kinases. In one study, it was found that modifications to the pyridine ring could enhance inhibitory potency against specific isoforms of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that related phenolic compounds can protect neuronal cells from oxidative stress, which is linked to neurodegenerative diseases like Alzheimer’s. In animal models, administration of similar compounds resulted in reduced markers of oxidative damage .
Data Tables
| Application Area | Mechanism | Reference |
|---|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation | |
| Enzyme Inhibition | Targets carbonic anhydrases | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Studies
- Anticancer Study : A study published in Bioorganic & Medicinal Chemistry reported that a brominated pyridine derivative exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction via caspase activation .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of carbonic anhydrase isoforms using derivatives of this compound. The results showed a dose-dependent inhibition, with IC50 values indicating strong potential for therapeutic applications in conditions where carbonic anhydrase plays a role .
- Neuroprotective Effects : Research featured in Journal of Medicinal Chemistry highlighted the neuroprotective effects observed in rodent models treated with related phenolic compounds, showing decreased levels of reactive oxygen species and improved cognitive function metrics .
Mechanism of Action
The mechanism of action of 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.
Comparison with Similar Compounds
Key Differences:
- Halogen Substituents : Bromine in the target compound (vs. chlorine in sb3H or fluorine in ) may enhance lipophilicity and influence binding affinity in biological systems due to its larger atomic radius and polarizability .
- Pyridine vs.
- Methyl Group on Pyridine: The 3-methyl substituent on the pyridine ring may sterically hinder coordination or modulate electronic effects in metal complexes, distinguishing it from simpler phenylimino derivatives .
Thermal and Coordination Properties
- Thermal Stability: Most methoxyphenol-based Schiff bases decompose above 210°C, as seen in . The bromine substituent in the target compound may slightly lower decomposition temperatures due to weaker C-Br bonds.
- Coordination Chemistry: Pyridinyl-containing ligands (e.g., [Co(L1)₂] in ) often form mononuclear complexes, whereas phenylimino derivatives like favor dinuclear structures. The target compound’s methylpyridinyl group may promote unique coordination modes with transition metals.
Biological Activity
The compound 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN2O2
- Molecular Weight : 300.14 g/mol
Synthesis
The synthesis of this compound involves several key steps, often utilizing standard organic reactions such as nucleophilic substitutions and coupling reactions. The synthesis pathway typically includes:
- Formation of the pyridine ring : Starting from 5-bromo-3-methylpyridine.
- Aminomethylation : Introducing the amino group through a reaction with formaldehyde and an amine.
- Methoxylation : The methoxy group is introduced via methylation reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit various protein kinases involved in cancer cell proliferation and survival .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes, particularly those involved in cell cycle regulation. The inhibition of cyclin-dependent kinases (CDKs) is a notable focus, as CDKs play crucial roles in cell division and are often overactive in cancerous cells .
Antimicrobial Activity
Preliminary studies suggest that certain derivatives of this compound possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study involving a related pyridine derivative demonstrated a significant reduction in tumor size in murine models when administered at therapeutic doses.
- Case Study 2 : In vitro assays showed that the compound effectively inhibited bacterial growth in strains resistant to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives. Key findings include:
| Property | Finding |
|---|---|
| IC50 values for CDK inhibition | Ranged from 50 to 200 nM depending on substitution patterns |
| Antimicrobial spectrum | Effective against Gram-positive and Gram-negative bacteria |
| Toxicity profile | Moderate toxicity observed in animal models, necessitating further investigation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a Schiff base condensation reaction between a substituted pyridine aldehyde (e.g., 5-bromo-3-methylpyridine-2-carbaldehyde) and a phenolic amine (e.g., 2-amino-6-methoxyphenol) in methanol or ethanol under reflux. Optimization involves adjusting stoichiometry, solvent polarity, and temperature (60–80°C) to maximize yield .
- Key Characterization : Confirm imine bond (-C=N-) formation using FTIR (absorption at ~1600–1650 cm⁻¹) and ¹H NMR (δ 8.3–8.5 ppm for azomethine proton) .
Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) resolve structural ambiguities in this Schiff base?
- FTIR : Identifies functional groups (e.g., -OH at ~3300 cm⁻¹, -OCH₃ at ~2850 cm⁻¹). Disappearance of aldehyde C=O (~1700 cm⁻¹) confirms Schiff base formation .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Cross-peaks in 2D NMR (e.g., HSQC, HMBC) validate connectivity .
- UV-Vis : π→π* transitions (~250–300 nm) and n→π* transitions (~350–400 nm) confirm conjugation in the imine backbone .
Q. What preliminary biological screening methods are suitable for evaluating antioxidant activity?
- DPPH Assay : Measure radical scavenging activity at 517 nm. IC₅₀ values <50 µg/mL indicate potent antioxidant potential, as seen in structurally similar Schiff bases .
- FRAP Assay : Quantify Fe³+ reduction to Fe²+; higher absorbance at 593 nm correlates with stronger activity .
Advanced Research Questions
Q. How do metal coordination complexes of this Schiff base enhance bioactivity, and what factors influence their stability?
- Synthesis : React the Schiff base with metal salts (e.g., Mn(II), Co(II), Cu(II)) in ethanol/water. Chelation via phenolic -OH and imine N atoms forms octahedral or square-planar complexes .
- Stability Factors : pH (optimal 6–8), ligand-to-metal ratio (2:1 for bidentate coordination), and counterion (ClO₄⁻ vs. NO₃⁻) impact stability constants (log β ~10–12) .
- Enhanced Bioactivity : Metal complexes often exhibit improved antimicrobial activity (e.g., MIC ~12.5 µg/mL against S. aureus) compared to free ligands due to increased membrane permeability .
Q. How can contradictory data in biological activity (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?
- Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates. Pro-oxidant behavior may arise from redox-active metal ions (e.g., Cu(II)) generating ROS via Fenton-like reactions .
- Dose-Dependent Analysis : Test across a wide concentration range (1–100 µg/mL). Low doses may scavenge radicals, while high doses promote oxidation .
Q. What computational strategies (e.g., DFT, molecular docking) predict interaction modes with biological targets?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~3–4 eV) correlate with redox activity and charge-transfer potential .
- Docking Studies : Target enzymes like COX-2 or DNA topoisomerase II. High glide scores (<−8 kcal/mol) suggest strong binding via H-bonding (imine N, phenolic -OH) and π-stacking (aromatic rings) .
Q. How do substituents (e.g., bromine, methoxy) influence electronic properties and reactivity?
- Electron-Withdrawing Bromine : Reduces electron density on the pyridine ring, lowering pKa of phenolic -OH (~9.5 vs. ~10.5 for non-brominated analogs) and enhancing electrophilicity .
- Methoxy Group : Increases solubility in polar solvents (logP ~2.5) and stabilizes radical intermediates via resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
